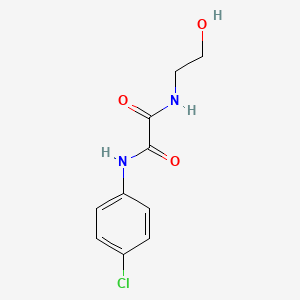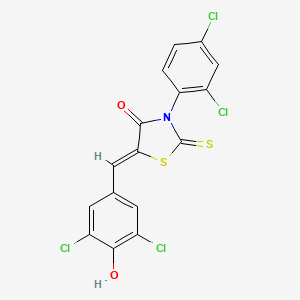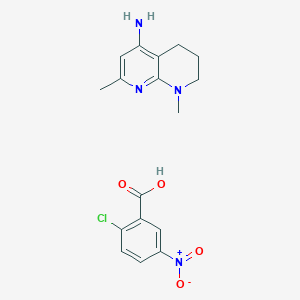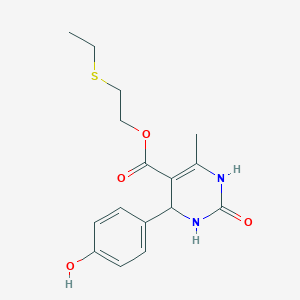
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide, also known as Etomidate, is a short-acting intravenous general anesthetic drug that is commonly used in medical procedures such as intubation and sedation. Etomidate was first synthesized in 1964 by Janssen Pharmaceutica, a Belgian pharmaceutical company. Since then, it has become a widely used anesthetic due to its fast onset of action, minimal cardiovascular and respiratory effects, and low incidence of side effects.
作用机制
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide works by enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in the brain. GABA is responsible for reducing the activity of neurons in the brain, leading to a state of sedation and relaxation. N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide binds to specific sites on the GABA receptor, enhancing its activity and promoting sedation.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several biochemical and physiological effects on the body. It causes a rapid onset of sedation and anesthesia, with minimal effects on cardiovascular and respiratory function. N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide also reduces the activity of the sympathetic nervous system, leading to a decrease in heart rate and blood pressure. In addition, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide can cause muscle relaxation and reduce the production of stress hormones such as cortisol.
实验室实验的优点和局限性
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several advantages for use in laboratory experiments. It has a fast onset of action, allowing for rapid induction of anesthesia in animal models. It also has minimal effects on cardiovascular and respiratory function, making it a safer alternative to other anesthetic agents. However, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has several limitations, including its short duration of action and potential for adrenal suppression.
未来方向
There are several future directions for research on N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide. One area of interest is the development of new formulations of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide that have a longer duration of action and fewer side effects. Another area of research is the study of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide's effects on the immune system and its potential use in the treatment of autoimmune diseases. Finally, there is a need for further research on the safety and efficacy of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide in human patients, particularly in high-risk populations such as the elderly and critically ill.
合成方法
The synthesis of N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide involves the reaction of 2-ethyl-1,3-diaminopropane with 4-chlorobenzoyl chloride in the presence of a base such as sodium carbonate. The resulting intermediate is then reacted with 2-hydroxyethyl chloroformate to yield N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide. The overall reaction can be represented as follows:
科学研究应用
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has been extensively studied in scientific research for its anesthetic properties and mechanism of action. It is commonly used in animal models to induce anesthesia and study the effects of anesthesia on various physiological and biochemical processes. In addition, N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide has been used in clinical studies to evaluate its efficacy and safety in human patients.
属性
IUPAC Name |
N'-(4-chlorophenyl)-N-(2-hydroxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-7-1-3-8(4-2-7)13-10(16)9(15)12-5-6-14/h1-4,14H,5-6H2,(H,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOOAHADGZGCGII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NCCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-N'-(2-hydroxyethyl)ethanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B4927450.png)
![(9,11,13-trimethyl-8,15-dioxatetracyclo[10.2.2.0~2,7~.0~9,14~]hexadeca-2,4,6-trien-12-yl)methyl propionate](/img/structure/B4927456.png)
![4-(5-{[1-(4-bromophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzenesulfonamide](/img/structure/B4927457.png)





![N-[2-(4-iodophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B4927511.png)
![4-[3-(1H-benzimidazol-1-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B4927514.png)
![methyl 4-{5-[(4-phenyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B4927521.png)
![N-(2-methoxyethyl)-2-(3-{[1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4927527.png)

![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)